

# Nelfinavir metabolic stability different CYP isoforms

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## Compound Focus: Nelfinavir Mesylate

CAS No.: 159989-65-8

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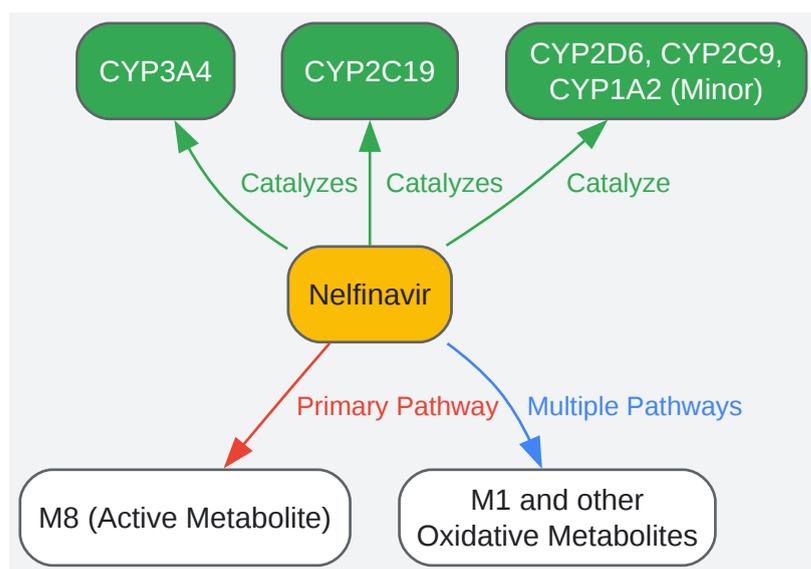
## Nelfinavir CYP Inhibition Profile

CYP Isoform	Probe Substrate	Inhibition Potency (K <sub>i</sub> )	Inhibition Type	Clinical Relevance
CYP3A4	Testosterone 6β-hydroxylase	4.8 μM [1]	Competitive [1]	<b>High</b> ; expected at therapeutic concentrations (~4 μM) [1]
CYP2D6	Dextromethorphan O-demethylase	68 μM [1]	Competitive [1]	<b>Low</b> ; only at supratherapeutic concentrations [1]
CYP2C19	S-mephenytoin 4-hydroxylase	126 μM [1]	Competitive [1]	<b>Low</b> ; only at supratherapeutic concentrations [1]
CYP1A2	Phenacetin O-deethylase	190 μM [1]	Competitive [1]	<b>Low</b> ; only at supratherapeutic concentrations [1]
CYP2C9	Tolbutamide 4-hydroxylase	No appreciable inhibition [1]	Not Applicable	<b>None</b> ; not significantly inhibited [1]

CYP Isoform	Probe Substrate	Inhibition Potency (K <sub>i</sub> )	Inhibition Type	Clinical Relevance
CYP2C8	Paclitaxel 6 $\alpha$ -hydroxylase	No appreciable inhibition [1]	Not Applicable	<b>None</b> ; not significantly inhibited [1]
CYP2E1	Chlorzoxazone 6 $\beta$ -hydroxylase	No appreciable inhibition [1]	Not Applicable	<b>None</b> ; not significantly inhibited [1]

## Nelfinavir Metabolic Pathways

Nelfinavir is extensively metabolized in the liver, primarily by CYP enzymes [2] [3] [4]. The following diagram illustrates its primary metabolic pathways and the enzymes involved.



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The activity of **CYP2C19** exhibits **genetic polymorphism**, which significantly impacts the formation of the active metabolite M8 [5] [4]. Compared to extensive metabolizers (EMs), poor metabolizers (PMs) show [5] [4]:

- **Higher systemic exposure to nelfinavir**
- **Reduced or absent levels of M8**

## Key Experimental Protocols

The data in the table above is primarily derived from established in vitro methodologies.

- **In Vitro Inhibition Assay:** The primary method used human liver microsomes incubated with nelfinavir and specific probe substrates for each CYP enzyme [1]. The reaction mixtures included an NADPH-generating system to support catalytic activity. After stopping the reaction with acetonitrile, metabolite formation was quantified using high-performance liquid chromatography (HPLC) to determine the rate of reaction and calculate the inhibition constant ( $K_i$ ) [1].
- **Mechanism of Inhibition Study:** To characterize the mechanism of CYP3A4 inhibition, nelfinavir was pre-incubated with human liver microsomes and NADPH [1]. The recovery of enzyme activity after dialysis was tested to determine reversibility. Potential protective agents like glutathione and catalase were added to the pre-incubation mixture to investigate the role of reactive intermediates [1].

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